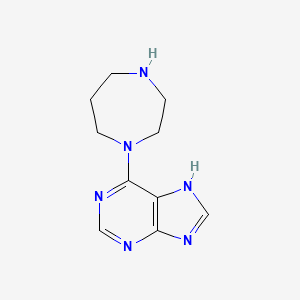

6-(1,4-diazepan-1-yl)-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N6 |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

6-(1,4-diazepan-1-yl)-7H-purine |

InChI |

InChI=1S/C10H14N6/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10/h6-7,11H,1-5H2,(H,12,13,14,15) |

InChI Key |

LRKGCGBJAGYLHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 1,4 Diazepan 1 Yl 7h Purine and Its Derivatives

Strategies for Purine (B94841) Core Functionalization at the C-6 Position

The C-6 position of the purine ring is a key site for modification and is often targeted to introduce diverse functionalities. The synthetic approach typically begins with a purine scaffold bearing a suitable leaving group at this position, most commonly a halogen.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone of purine chemistry, providing a direct route to C-6 functionalization. This method involves the displacement of a leaving group, typically a chloride or bromide, from the C-6 position of the purine ring by a nucleophile. wur.nlnih.gov For the synthesis of 6-(1,4-diazepan-1-yl)-7H-purine, 1,4-diazepane acts as the nucleophile.

The reaction is generally carried out by treating a 6-halopurine, such as 6-chloropurine, with 1,4-diazepane in a suitable solvent. The choice of solvent and base is critical for the reaction's success. Polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols are often employed. The addition of a base, such as triethylamine or potassium carbonate, is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the incoming amine, thereby increasing its nucleophilicity. researchgate.netnih.gov Microwave irradiation has also been shown to accelerate these substitution reactions, leading to shorter reaction times and often improved yields. researchgate.netresearchgate.net

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on 6-Halopurines

| Starting Material | Nucleophile | Solvent | Base | Conditions | Product | Reference |

| 6-chloropurine | Various amines | Water | None | Microwave | 6-substituted purines | researchgate.net |

| 2,6-dichloropurine | Morpholine | Ethanol | N/A | Reflux | 2-chloro-6-morpholino-9H-purine | researchgate.net |

| 6-chloropurine riboside | Dimethylamine | N/A | N/A | Microwave | N6,N6-dimethyladenosine | researchgate.net |

This table presents generalized conditions and specific examples may vary.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming the C-N bond at the C-6 position of the purine core. These reactions are particularly useful when the nucleophilic aromatic substitution is sluggish or provides low yields.

This methodology typically involves the reaction of a 6-halopurine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govnih.gov A common catalytic system consists of palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, and a bulky, electron-rich phosphine ligand such as Xantphos or BINAP. nih.gov The choice of base, often a strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide, is crucial for the catalytic cycle. nih.govnih.gov

While highly effective for a range of amines, the application of palladium-catalyzed coupling for the synthesis of this compound would require careful optimization of reaction conditions to manage the bidentate nature of the 1,4-diazepane nucleophile and avoid potential side reactions.

Table 2: Typical Components of a Palladium-Catalyzed C-N Coupling Reaction

| Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active catalytic species |

| Ligand | Xantphos, BINAP, P(o-tol)₃ | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Activates the amine and regenerates the catalyst |

| Solvent | Toluene, Dioxane, DME | Provides a medium for the reaction |

Incorporation of the 1,4-Diazepane Moiety

The seven-membered 1,4-diazepane ring can be introduced either by constructing it directly onto the purine scaffold or by reacting a pre-formed diazepane with a functionalized purine.

Cyclization Routes for the 1,4-Diazepane Ring

The synthesis of the 1,4-diazepane ring itself can be achieved through various cyclization strategies. acs.orgnih.gov A common approach involves the reaction of a 1,2-diamine, such as ethylenediamine, with a three-carbon dielectrophile. acs.org Alternatively, domino reactions involving in situ generation of an aza-Nazarov reagent from simple starting materials have been developed for the efficient synthesis of 1,4-diazepanes. acs.org While these methods are effective for creating the diazepane ring, their direct application to a purine-containing substrate would represent a complex, multi-step endeavor. researchgate.netrsc.org

Amination Reactions with Pre-formed 1,4-Diazepanes

A more direct and commonly employed strategy for the synthesis of this compound is the reaction of a 6-halopurine with a pre-formed 1,4-diazepane. This approach leverages the nucleophilic character of the secondary amines within the diazepane ring.

As discussed in the context of nucleophilic aromatic substitution (Section 2.1.1), the reaction of 6-chloropurine or 6-bromopurine with 1,4-diazepane in the presence of a suitable base and solvent is the most straightforward method. researchgate.net For this specific transformation, it is important to control the stoichiometry of the reactants to favor monosubstitution and minimize the formation of bis-purinyl diazepane byproducts. The use of a protected form of 1,4-diazepane, such as a mono-Boc protected derivative, can also be a valuable strategy to ensure selective reaction at one of the nitrogen atoms.

Multi-Step Synthetic Sequences and Optimization for the Compound

A plausible synthetic route would be:

Reaction of 6-chloropurine with mono-Boc-1,4-diazepane: This step would involve a nucleophilic aromatic substitution reaction. The Boc-protecting group ensures that the substitution occurs only at the unprotected nitrogen atom of the diazepane.

Deprotection: The subsequent removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), would yield the final product, this compound.

Optimization of this sequence would involve screening different solvents, bases, and reaction temperatures for the substitution step to maximize the yield and minimize reaction time. Purification of the intermediate and final products would likely be achieved through chromatographic techniques.

Stereoselective Synthesis Considerations for Related Analogs

The introduction of stereocenters into analogs of this compound offers a powerful strategy for exploring structure-activity relationships and optimizing pharmacological profiles. Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is crucial for obtaining enantiomerically pure or enriched compounds. Key strategies for achieving this in related analogs often focus on the asymmetric synthesis of the diazepane ring or the use of chiral building blocks that are subsequently coupled to the purine core.

One prominent approach involves the "chiral pool" synthesis, which utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral scaffold. nih.gov This methodology has been successfully applied to the synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.gov In this strategy, the inherent chirality of the starting amino acid is transferred to the final diazepane ring system, ensuring a high degree of stereochemical control. The key step in forming the seven-membered diazepine (B8756704) ring is often an intramolecular coupling reaction. nih.gov

Another significant strategy involves the stereoselective coupling of a purine moiety with a chiral partner. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, have been effectively used to synthesize enantiomerically or diastereomerically pure purine-amino acid conjugates. nih.gov This method allows for the attachment of a chiral fragment, like a protected phenylalanine derivative, to the C6 position of a halopurine. nih.gov The stereochemical integrity of the chiral component is typically maintained throughout the coupling and subsequent deprotection steps, yielding the final enantiomerically pure product. nih.gov

Organocatalysis represents a modern approach to asymmetric synthesis that can be applied to the formation of chiral heterocyclic systems. For instance, L-proline has been used to catalyze intramolecular Mannich cyclizations to create chiral bicyclic alkaloids, a process that relies on the formation of chiral iminium-enamine intermediates. mdpi.com While not directly applied to this compound, such principles could be adapted for the asymmetric synthesis of substituted diazepane rings. The efficiency of these reactions, however, can be sensitive to reaction conditions, and erosion of stereochemical integrity can sometimes occur during the cyclization process. mdpi.com

The table below summarizes key findings from different stereoselective methodologies applicable to the synthesis of related chiral purine and diazepane analogs.

| Methodology | Chiral Source/Catalyst | Key Reaction | Substrate/Reactants | Outcome/Significance | Reference |

| Chiral Pool Synthesis | Enantiomerically pure amino acids | Intramolecular EDC coupling | Amino acid derivatives | Formation of enantiomerically pure 1,2,4-trisubstituted 1,4-diazepanes. The configuration at the 2-position is controlled by the starting material. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Chiral protected amino acid derivatives (e.g., boronophenylalanines) | Suzuki or Stille coupling | 6-Halopurines and chiral boronic acids/stannanes | Synthesis of enantiomerically pure 6-substituted purine-amino acid conjugates. Preserves the stereochemistry of the amino acid. | nih.gov |

| Organocatalysis | L-proline | Intramolecular Mannich cyclization | Amino diketone derivatives | Formation of chiral bicyclic systems. Stereochemical outcome depends on the stability of intermediates and reaction conditions. | mdpi.com |

| Asymmetric Aza-Michael Reaction | Chiral organocatalysts (e.g., cinchona alkaloids, squaramides) | Conjugate addition of amines to α,β-unsaturated compounds | Amines and enones/enoates | A general method for creating chiral nitrogen-containing scaffolds, which could serve as precursors to chiral diazepanes. | d-nb.info |

Mechanistic Biochemical and Cellular Studies of 6 1,4 Diazepan 1 Yl 7h Purine’s Biological Actions

Enzyme Inhibition Profiles and Target Identification

The purine (B94841) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous enzymes, particularly kinases. Similarly, the diazepane ring is a feature in various biologically active compounds.

The purine core of 6-(1,4-diazepan-1-yl)-7H-purine suggests a potential for kinase inhibition. Purine analogues have been successfully developed as inhibitors for several kinase families.

Protein Kinases and Cyclin-Dependent Kinases (CDKs): The discovery of olomoucine, a 2,6,9-substituted purine, as a selective inhibitor of CDKs such as p34cdc2/cyclin B and p33cdk2/cyclin A, highlighted the potential of this chemical class. nih.gov These enzymes are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov The hyperactivation of the cyclin D–CDK4/6 complex, in particular, accelerates the G1/S transition of the cell cycle, leading to uncontrolled cell proliferation. nih.gov

Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP): A novel series of purine-based compounds were developed as highly selective and orally bioavailable inhibitors of LMPTP. nih.gov This enzyme is a negative regulator of insulin (B600854) receptor signaling, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov

Src Kinase: While not a purine, the drug Saracatinib (AZD0530) is a potent dual inhibitor of c-Src and Abl kinases. nih.gov This demonstrates that heterocyclic compounds can be designed to target non-receptor tyrosine kinases involved in cancer progression. nih.gov

Table 1: Examples of Purine-Based Kinase Inhibitors

| Compound/Class | Target Kinase(s) | Inhibition Data | Reference |

| Olomoucine | p34cdc2/cyclin B, p33cdk2/cyclin A, p33cdk2/cyclin E, p33cdk5/p35, ERK1/MAP-kinase | IC₅₀ = 7, 7, 7, 3, and 25 µM, respectively | nih.gov |

| Purine-based analogues | Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP) | Uncompetitive inhibition mechanism | nih.gov |

| 2,6-disubstituted purines | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Potent inhibition leading to G1 cell cycle arrest | nih.gov |

Kinase Inhibition (e.g., Protein Kinases, CDKs, RTKs, LMPTP, Src Kinase, p38α MAP Kinase)

ATP-Competitive Binding Site Interactions

A primary mechanism by which purine analogues inhibit kinases is through competition with the endogenous ligand, adenosine (B11128) triphosphate (ATP). The structural similarity between the purine core and the adenine (B156593) base of ATP allows these inhibitors to bind to the ATP-binding pocket in the kinase catalytic domain. Kinetic analysis of the purine derivative olomoucine, for instance, revealed that it acts as a competitive inhibitor for ATP. nih.gov This mode of action is common for many kinase inhibitors and is a plausible mechanism for this compound, should it exhibit kinase inhibitory activity.

There is no information in the reviewed literature to suggest that this compound or closely related analogues function via allosteric modulation of kinases.

Certain benzodiazepine (B76468) compounds, such as diazepam, have been shown to act as selective inhibitors of phosphodiesterase type 4 (PDE4). nih.govnih.gov However, the benzodiazepine structure is distinct from the 1,4-diazepane moiety in this compound. No direct evidence was found to suggest that this compound inhibits phosphodiesterases.

The structural components of this compound suggest potential interactions with other important enzyme systems.

Dipeptidyl Peptidase-4 (DPP-4): Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes, as it prolongs the action of incretin (B1656795) hormones like GLP-1. dovepress.combiorxiv.org Both the purine and diazepane scaffolds have been utilized in the design of DPP-4 inhibitors. For example, Linagliptin is a potent DPP-4 inhibitor based on a xanthine (B1682287) (purine-dione) scaffold. nih.gov Furthermore, optimization of a lead containing a 1,4-diazepan-2-one (B1253349) pharmacophore resulted in highly potent and selective DPP-4 inhibitors. nih.gov This convergence suggests that a compound combining both moieties, such as this compound, could plausibly target DPP-4.

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1): DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for novel anti-tubercular drugs. nih.govnih.gov Recently, a class of 2,6-disubstituted 7H-purines was identified as potent DprE1 inhibitors, demonstrating that the purine core is a viable scaffold for targeting this enzyme. medchemexpress.com

Butyrylcholinesterase (BChE): Selective inhibition of BChE is considered a therapeutic strategy for Alzheimer's disease. nih.govnih.gov A structure-based virtual screening led to the discovery of a selective BChE inhibitor featuring a 6-hydroxy-1,4-diazepan-2-one scaffold, indicating that the diazepane ring system can be accommodated within the active site of BChE. nih.gov

Table 2: Examples of Inhibitors for Other Enzyme Systems with Purine or Diazepane Scaffolds

| Compound/Class | Target Enzyme | Inhibition Data | Reference |

| N-acyl-1,4-diazepan-2-one derivatives | Dipeptidyl Peptidase-4 (DPP-4) | IC₅₀ = 8.0 nM (for derivative 9i) | nih.gov |

| 3,7-dihydro-1H-purine-2,6-dione derivatives | Dipeptidyl Peptidase-4 (DPP-4) | IC₅₀ values from 15.66 to 28.45 nM | nih.gov |

| 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) | MIC against Mtb H37Rv strain = 1 µM (for DprE1-IN-6) | medchemexpress.com |

| 6-hydroxy-1,4-diazepan-2-one derivative (Compound 5) | Butyrylcholinesterase (BChE) | IC₅₀ = 1.4 µM | nih.gov |

Receptor Ligand Binding and Modulation

The purine and diazepane structures are also found in compounds that bind to various cell surface and intracellular receptors.

Benzodiazepine Receptors: A study of 6,9-disubstituted purines revealed their ability to bind to the benzodiazepine receptor in rat brain tissue. One of the most active compounds, 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, showed an IC₅₀ of 0.9 µM. nih.gov This indicates that the purine core can serve as a scaffold for ligands targeting this receptor complex. nih.gov

Melanocortin Receptors: In a search for small non-peptide molecules for G protein-coupled receptors (GPCRs), a novel core structure, 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione, was developed. nih.gov Compounds from this series demonstrated agonist activity at melanocortin 1 and 4 receptors (MC1R and MC4R), which are involved in processes like food intake. nih.gov This highlights the potential for diazepine-related structures to function as receptor modulators.

Adenosine Receptor Interactions

There is currently no available research detailing the interaction of this compound with adenosine receptors. Future studies would need to be conducted to determine its binding affinity and functional activity at the A1, A2A, A2B, and A3 adenosine receptor subtypes. Such studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) and functional assays to assess whether the compound acts as an agonist, antagonist, or allosteric modulator.

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A, 5-HT7)

The affinity of this compound for serotonin receptors, such as the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, has not been reported in the scientific literature. Investigating these interactions would be a critical step in understanding the potential neurological or psychiatric effects of this compound.

G-Protein Coupled Receptor (GPCR) Ligand Activity

Beyond adenosine and serotonin receptors, the broader profile of this compound as a GPCR ligand is unknown. Comprehensive screening against a panel of GPCRs would be necessary to identify any potential on-target or off-target activities.

Cellular Pathway Modulation Studies

Cell Cycle Regulation Mechanisms

No studies have been published that investigate the effect of this compound on cell cycle regulation. Research in this area would involve treating cell lines with the compound and analyzing the cell cycle distribution using techniques like flow cytometry. Further mechanistic studies would be required to identify any specific molecular targets within the cell cycle machinery.

Signal Transduction Cascade Interference

The impact of this compound on intracellular signal transduction pathways is another area devoid of research. Future investigations could explore its effects on key signaling cascades, such as the cAMP/PKA, PLC/PKC, and MAPK/ERK pathways, to elucidate its mechanism of action at the cellular level.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of 6-(1,4-Diazepan-1-yl)-7H-Purine with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govunar.ac.id This method is widely used to screen large libraries of compounds and to understand the binding mechanism of a ligand with its biological target. nih.gov

Prediction of Binding Modes and Affinities

Through molecular docking simulations, researchers can predict the most likely binding pose of this compound within the active site of a target protein. These simulations generate various possible conformations of the ligand and rank them based on a scoring function that estimates the binding affinity. For instance, in a study investigating potential inhibitors for a specific enzyme, a hierarchical docking protocol involving high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) modes might be employed. nih.govnih.gov The docking scores, often expressed in kcal/mol, provide a relative measure of binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net

A hypothetical docking analysis of this compound against a target protein might yield the following results:

| Docking Mode | Docking Score (kcal/mol) | Predicted Binding Affinity |

| High-Throughput Virtual Screening (HTVS) | -7.5 | Moderate |

| Standard Precision (SP) | -8.8 | Good |

| Extra Precision (XP) | -9.5 | High |

This table is illustrative and does not represent actual experimental data.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Beyond predicting binding affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition. For this compound, key interactions could include:

Hydrogen Bonding: The purine (B94841) ring and the diazepane moiety contain several nitrogen and hydrogen atoms that can act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the target's active site.

π-π Stacking: The aromatic purine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics Simulations to Elucidate Compound-Target Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium. researchgate.net

Ligand-Based and Structure-Based Virtual Screening for Analog Discovery

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.gov This can be done through two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of a known active ligand, such as this compound, as a template to find other molecules with similar properties.

Structure-Based Virtual Screening: This approach utilizes the three-dimensional structure of the target protein to dock and score a library of potential ligands. nih.gov This method is particularly useful for discovering novel scaffolds that can bind to the target. nih.gov

A typical virtual screening workflow might involve a multi-step docking protocol with increasing levels of precision to filter down a large library to a manageable number of promising candidates for further investigation. nih.gov

Free Energy Perturbation and MM-GBSA/PBSA Rescoring for Binding Affinity Prediction

To obtain more accurate predictions of binding affinity, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often employed. nih.govnih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The binding free energy (ΔG_bind) is a key thermodynamic parameter that reflects the strength of the interaction between a ligand and its target. nih.govresearchgate.net

The MM-GBSA/PBSA calculations provide a breakdown of the different energy components contributing to binding, such as van der Waals energy, electrostatic energy, and solvation energy. researchgate.net This detailed energy profile can offer valuable insights into the driving forces of the binding process.

A sample of MM-GBSA binding free energy calculation results might look like this:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Solvation Energy | +15.8 |

| Binding Free Energy (ΔG_bind) | -49.9 |

This table is illustrative and does not represent actual experimental data.

Free Energy Perturbation (FEP) is another rigorous computational method used to calculate the relative binding free energies of a series of related ligands. While computationally expensive, FEP can provide highly accurate predictions to guide lead optimization efforts.

Analog Design and Development Based on the 6 1,4 Diazepan 1 Yl 7h Purine Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel intellectual property, improve potency, and optimize pharmacokinetic properties. These approaches involve modifying the core heterocyclic system or key substituents of a lead compound.

Heterocycle Replacements (e.g., Pyrimidine (B1678525), Quinazoline (B50416), Triazepine)

A common strategy in the development of analogs from the 6-(1,4-diazepan-1-yl)-7H-purine scaffold is the replacement of the central purine (B94841) ring with other heterocyclic systems. This approach aims to retain the key binding interactions of the parent molecule while exploring new chemical space and potentially improving drug-like properties.

Pyrimidine Analogs: The replacement of the purine core with a pyrimidine ring represents a classic bioisosteric substitution. Pyrimidines, being a fundamental component of nucleobases, are well-established pharmacophores in medicinal chemistry and are known to exhibit a wide array of biological activities, including anticancer and antiviral effects. nih.gov The synthesis of pyrimidine conjugates often involves the nucleophilic substitution of a halogenated pyrimidine with an appropriate amine-containing side chain. nih.gov

Quinazoline Analogs: The quinazoline scaffold has been investigated as a purine bioisostere. nih.gov The fusion of a pyrimidine ring with a benzene (B151609) ring in quinazolines offers a more extended aromatic system that can engage in additional binding interactions with biological targets. The synthesis of quinazoline-based analogs has been explored, leading to the development of compounds with diverse pharmacological profiles. For example, the synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates has been achieved at room temperature, highlighting a metal-free synthetic route. researchgate.net The stereochemistry of diazepam and its analogs with marginal biological activity has been compared to that of quinazolines, providing insights into the structure-activity relationships of these heterocyclic systems. nih.govnih.gov

Triazepine Analogs: Triazepines, seven-membered rings containing three nitrogen atoms, have also been explored as replacements for the purine core. The synthesis of 1,3,5-triazepines and their benzo-fused derivatives has been reported, with these compounds showing a range of biological activities. jocpr.com The synthesis of these analogs can be achieved through various routes, including the reaction of diamines with imidoyl chlorides or the cyclization of appropriately substituted intermediates. jocpr.com

Ring Expansion/Contraction Strategies for the Diazepane Moiety

Modifications to the diazepane ring itself, through ring expansion or contraction, offer another avenue for analog design. These strategies can alter the conformational flexibility and vectoral presentation of substituents, leading to improved binding affinity and selectivity.

Ring Expansion: The synthesis of a ring-expanded purine analog containing an imidazo[4,5-e] nih.govresearchgate.netdiazepine (B8756704) ring skeleton has been reported. researchgate.net This novel heterocyclic system, prepared through the condensation of 4,5-dicyanoimidazole (B129182) with guanidine, represents a "fat" analog of purine with a planar and aromatic structure. researchgate.net

Ring Contraction: While direct examples of contracting the 1,4-diazepane ring on the 6-purinyl scaffold are not prevalent in the literature, the concept of ring contraction of diazepine systems has been explored. For instance, the photochemical rearrangement of tetrazolo[1,5-a]pyridines can lead to the formation of 1,3-diazepines, which can then undergo ring contraction to yield cyanopyrroles. nih.gov This suggests that similar strategies could potentially be applied to the 1,4-diazepane moiety to generate novel five- or six-membered heterocyclic-substituted purines.

Fragment-Based Drug Design Approaches

Fragment-based drug discovery (FBDD) has become a powerful tool for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial hits are then grown or linked to generate more potent and selective inhibitors.

Library Synthesis and High-Throughput Screening Initiatives

The generation of compound libraries around a privileged scaffold, followed by high-throughput screening (HTS), is a cornerstone of modern drug discovery. agilent.com This approach allows for the rapid identification of hit compounds with desired biological activity.

Libraries of substituted purine analogs have been synthesized and screened for various biological activities. For instance, a series of 6,9-disubstituted purine analogs with 4-substituted piperazine (B1678402) at the C-6 position were synthesized and evaluated for their in vitro anticancer activity. researchgate.net Similarly, a study on the synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities against human epithelial cancer cells demonstrated the potential of this class of compounds. nih.gov HTS methodologies, such as image-based screening of pooled genetic-variant libraries and sensitive analyses of purine metabolites using capillary electrophoresis, have been developed to facilitate the rapid screening of large compound collections. nih.govnih.gov

Targeted Analog Synthesis for Specific Biological Activity Profiles

A significant focus of analog design based on the this compound scaffold has been the targeted synthesis of compounds with specific biological activities. By strategically modifying the scaffold, researchers have developed analogs with anticancer, antiviral, and central nervous system (CNS) activities.

Anticancer Activity: Numerous studies have focused on the synthesis of purine analogs with cytotoxic activity against various cancer cell lines. For example, 6,8,9-trisubstituted purine analogs have been synthesized and shown to exhibit notable cytotoxic activity against human liver, colon, and breast cancer cells. nih.gov The introduction of different substituents on the purine and diazepane rings can significantly influence the anticancer potency of these compounds.

Antiviral Activity: Purine analogs have a long history as antiviral agents. The structural similarity of the purine core to endogenous nucleosides allows these compounds to interfere with viral replication processes. The development of purine analogs as inhibitors of viral enzymes, such as polymerases, is an active area of research. researchgate.net

Central Nervous System (CNS) Activity: The diazepine moiety is a well-known pharmacophore in CNS-active drugs, with diazepam being a classic example. nih.gov The unique geometry of the seven-membered diazepine ring allows it to interact with various receptors in the CNS. nih.gov The synthesis and biological evaluation of 6-phenyl-4H-pyrrolo[1,2-a] researchgate.netjocpr.combenzodiazepines have demonstrated the potential of this class of compounds to modulate CNS activity. nih.gov

Advanced Research Methodologies for Compound Characterization and Evaluation

Spectroscopic Techniques for Structural Elucidation

The foundational step in characterizing a new compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic methods is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary techniques used to determine the carbon-hydrogen framework of 6-(1,4-diazepan-1-yl)-7H-purine. ¹H NMR would reveal the number of distinct protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR would identify the number of unique carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the precise connectivity between atoms, confirming the attachment of the diazepane ring to the C6 position of the purine (B94841) core. For the parent purine molecule, characteristic shifts are observed which can be used as a reference. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact molecular weight, which allows for the confirmation of its elemental composition (C₁₁H₁₄N₆). nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation by showing the characteristic breakdown of the molecule, such as the cleavage of the N-glycosidic bond often seen in purine derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Key absorbances would be expected for N-H stretching in the purine and diazepane rings, C-H stretching of the aliphatic and aromatic portions, and C=N and C=C stretching within the purine ring system. nih.gov

X-ray Crystallography of Compound-Target Complexes for Structural Insights

To understand how this compound might interact with a biological target, X-ray crystallography is the gold standard. This technique can provide a three-dimensional atomic-level picture of the compound bound to a protein. For related benzodiazepine (B76468) structures, crystallography has been used to determine the precise conformation adopted when binding to a receptor, revealing the spatial arrangement of the fused rings. nih.govjocpr.com For the target compound, this would involve co-crystallizing it with a relevant protein (e.g., a kinase or another enzyme for which purine analogues show activity) and analyzing the resulting diffraction pattern to map out the binding site interactions, such as hydrogen bonds and hydrophobic contacts.

Biochemical Assays for Inhibitory Potency and Selectivity

Given that many 6-substituted purines exhibit biological activity by inhibiting enzymes like kinases, a crucial step is to quantify their inhibitory power and specificity. researchgate.net

IC₅₀ (Half-maximal Inhibitory Concentration) Determination: This assay measures the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates greater potency. For example, in studies of other purine analogues, IC₅₀ values against cancer cell lines have been determined to be in the low micromolar range. nih.gov

Kᵢ (Inhibition Constant) Determination: The Kᵢ value is a more absolute measure of binding affinity between the inhibitor and the enzyme. It is determined through enzyme kinetic studies under varying substrate and inhibitor concentrations. A lower Kᵢ value signifies a tighter binding affinity. For related compounds, Kᵢ values have been reported to be as low as 2.7 x 10⁻⁷ M against enzymes like adenosine (B11128) deaminase. nih.gov

These assays would be performed not only on the primary target but also against a panel of related enzymes to determine the compound's selectivity profile.

Cell-Based Assays for Functional Activity

To assess the compound's effect in a biological context, cell-based assays are essential. These assays bridge the gap between biochemical activity and physiological response.

Proliferation Assays: Since purine analogues are often investigated for their anticancer properties, their effect on the growth of cancer cell lines would be evaluated. nih.gov Assays such as the SRB (Sulphorhodamine B) or MTT assay would be used to measure cell viability after treatment with the compound, yielding a GI₅₀ (50% growth inhibition) value.

Reporter Gene Assays: If the compound is hypothesized to modulate a specific signaling pathway, a reporter gene assay can be used. In this system, cells are engineered so that the activation of a pathway drives the expression of an easily measurable protein, like luciferase. The compound's ability to increase or decrease the reporter signal indicates its functional activity on that pathway.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can be considered for further development, its drug-like properties must be assessed. In vitro ADME studies provide an early-stage profile.

Microsomal and Plasma Stability Assessments

Microsomal Stability: This assay evaluates how quickly the compound is metabolized by liver enzymes, primarily cytochrome P450s. The compound is incubated with liver microsomes, and its disappearance over time is measured. A high clearance rate in this assay suggests rapid metabolism and potentially a short duration of action in vivo.

Plasma Stability: The stability of the compound in blood plasma is assessed to identify any potential degradation by plasma enzymes or chemical instability.

Aqueous Solubility Determination

A compound's solubility in water is a critical property that affects its absorption and distribution. Poor solubility can hinder its bioavailability. This would be determined using methods like nephelometry or by measuring the concentration of a saturated solution via HPLC.

Q & A

Q. How can researchers optimize the synthesis of 6-(1,4-diazepan-1-yl)-7H-purine while ensuring reproducibility?

Methodological Answer:

- Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration, and reaction time) and identify optimal conditions .

- Validate purity and structural integrity via HPLC, NMR, and mass spectrometry , ensuring consistency across batches .

- Document procedural deviations (e.g., ambient humidity, stirring rates) to mitigate variability in yields .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic profiling : UV-Vis for electronic transitions, FT-IR for functional groups, and / NMR for structural elucidation .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .

- Cross-validate results with computational models (e.g., DFT for electronic properties) to resolve ambiguities .

Q. How can undergraduate researchers design safe and pedagogically valuable experiments involving this compound?

Methodological Answer:

- Develop integrated experimental modules combining synthesis, characterization, and application (e.g., ligand-binding studies) under ambient conditions to minimize risks .

- Use problem-based learning frameworks where students design protocols, analyze contradictions (e.g., unexpected byproducts), and propose revisions .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems?

Methodological Answer:

- Apply density functional theory (DFT) to model transition states and intermediate stability in diazepane-purinyl interactions .

- Use molecular dynamics (MD) simulations to study solvent effects and conformational dynamics under varying pH conditions .

- Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time optimization of reaction pathways .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting binding affinities) for this compound?

Methodological Answer:

- Conduct cross-assay validation using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding kinetics .

- Apply statistical meta-analysis to identify outliers and assess methodological biases (e.g., buffer composition, protein purity) .

- Re-evaluate ontological assumptions (e.g., target specificity vs. off-target effects) to refine experimental hypotheses .

Q. What experimental designs are appropriate for studying the compound’s interactions in multi-component systems (e.g., enzyme inhibition)?

Methodological Answer:

- Use response surface methodology (RSM) to model synergistic/antagonistic effects of co-factors (e.g., metal ions, coenzymes) .

- Implement quasi-experimental designs with control groups (e.g., wild-type vs. mutant enzymes) to isolate variables .

- Employ stopped-flow kinetics for real-time monitoring of transient intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?

Methodological Answer:

- Reconcile computational models with empirical data by adjusting force field parameters (e.g., partial charges, solvation models) .

- Perform sensitivity analysis to identify which variables (e.g., temperature gradients, solvent dielectric constants) most significantly impact outcomes .

- Publish negative results and methodological limitations to enhance reproducibility .

Interdisciplinary Research Integration

Q. How can this compound be incorporated into materials science or chemical engineering studies?

Methodological Answer:

- Explore applications in membrane technology (e.g., as a ligand for selective ion transport) using diffusion cell experiments .

- Design microreactor systems to scale up synthesis while maintaining reaction efficiency (e.g., continuous-flow reactors with in-line analytics) .

Educational and Collaborative Frameworks

Q. What collaborative frameworks enhance rigor in multi-institutional studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.